molecular formula C14H21N3O3S2 B2711859 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide CAS No. 1222460-71-0

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide

Cat. No.: B2711859
CAS No.: 1222460-71-0
M. Wt: 343.46
InChI Key: SHNZPCFFLOXWMK-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C14H21N3O3S2 and its molecular weight is 343.46. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

This compound has been identified as a dual kinase inhibitor against CK2 and GSK3β . It interacts with these enzymes, inhibiting their activity and thus preventing the phosphorylation and deactivation of the tumor suppressor protein PTEN .

Cellular Effects

The inhibition of CK2 and GSK3β by 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide has profound effects on cellular processes. By preventing the deactivation of PTEN, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to CK2 and GSK3β, inhibiting their activity. This prevents these enzymes from phosphorylating PTEN, thus maintaining the active state of this tumor suppressor protein .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that it has a stable profile with no significant degradation observed over time .

Dosage Effects in Animal Models

Early results suggest a dose-dependent effect, with higher doses leading to more pronounced inhibition of CK2 and GSK3β .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the regulation of PTEN. It interacts with the enzymes CK2 and GSK3β, which are involved in the phosphorylation and deactivation of PTEN .

Transport and Distribution

Preliminary studies suggest that it may interact with various transporters and binding proteins .

Subcellular Localization

Early results suggest that it may be directed to specific compartments or organelles based on its interactions with CK2 and GSK3β .

Properties

IUPAC Name

1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c1-22(19,20)17-9-5-4-7-11(17)13(18)16-14-15-10-6-2-3-8-12(10)21-14/h11H,2-9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNZPCFFLOXWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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